

CAS number and molecular weight of N,N-Dimethyl-4-(methylthio)aniline-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethyl-4-(methylthio)
aniline-d3*

Cat. No.: *B15597921*

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In-Depth Technical Guide: N,N-Dimethyl-4-(methylthio)aniline-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled compound N,N-Dimethyl-4-(methylthio)aniline-d3, designed for use in research and development settings. This document outlines its chemical properties, primary applications, and theoretical metabolic pathways.

Core Compound Data

N,N-Dimethyl-4-(methylthio)aniline-d3 is the deuterated form of N,N-Dimethyl-4-(methylthio)aniline. The incorporation of three deuterium atoms on the S-methyl group results in a mass shift that makes it an ideal internal standard for quantitative mass spectrometry analysis.

Below is a summary of the key quantitative data for both the deuterated compound and its non-deuterated analogue.

Property	N,N-Dimethyl-4-(methylthio)aniline-d3	N,N-Dimethyl-4-(methylthio)aniline
CAS Number	4019-62-9[1]	2388-51-4[2]
Molecular Formula	C ₉ H ₁₀ D ₃ NS[1][3]	C ₉ H ₁₃ NS
Molecular Weight	170.29[1][3]	167.27[2]

Application in Quantitative Analysis

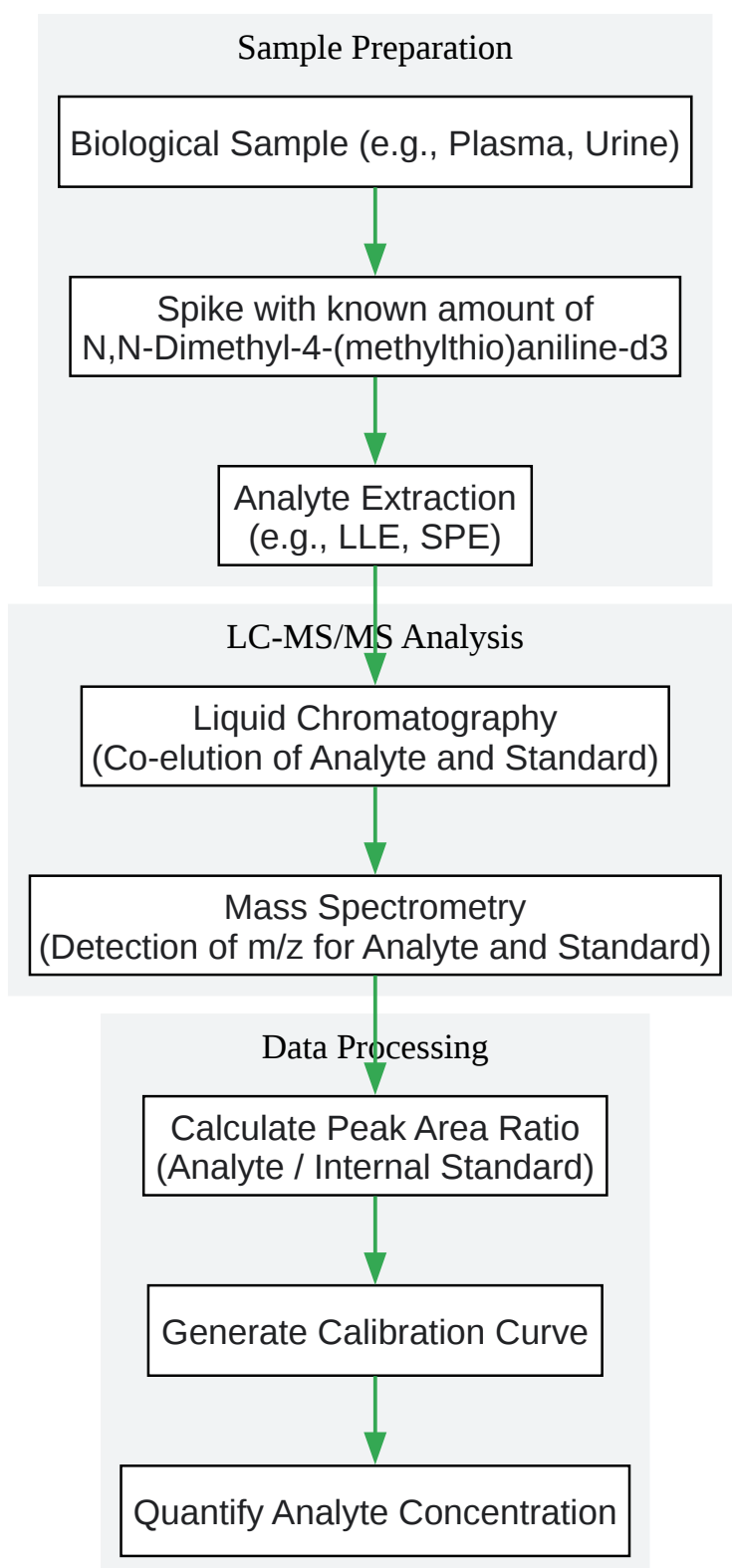
The primary application of N,N-Dimethyl-4-(methylthio)aniline-d3 is as an internal standard in quantitative analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[3]. Deuterated standards are considered the gold standard for bioanalysis using mass spectrometry.[4]

The key advantages of using a deuterated internal standard like N,N-Dimethyl-4-(methylthio)aniline-d3 include:

- **Similar Chemical and Physical Properties:** The deuterated standard exhibits nearly identical chemical and physical properties to the analyte of interest.[5]
- **Co-elution with Analyte:** In chromatographic separations, the deuterated standard and the analyte have almost identical retention times, ensuring they experience the same analytical conditions and potential matrix effects.[4][5]
- **Correction for Variability:** By adding a known quantity of the deuterated standard to samples at the start of the preparation process, it is possible to correct for variations introduced during extraction, handling, and injection.[5]

Experimental Workflow for Quantitative Analysis

While specific experimental protocols for N,N-Dimethyl-4-(methylthio)aniline-d3 are not readily available in the public domain, a general workflow for its use as an internal standard in a quantitative LC-MS analysis is depicted below. This workflow illustrates the logical steps from sample preparation to data analysis.



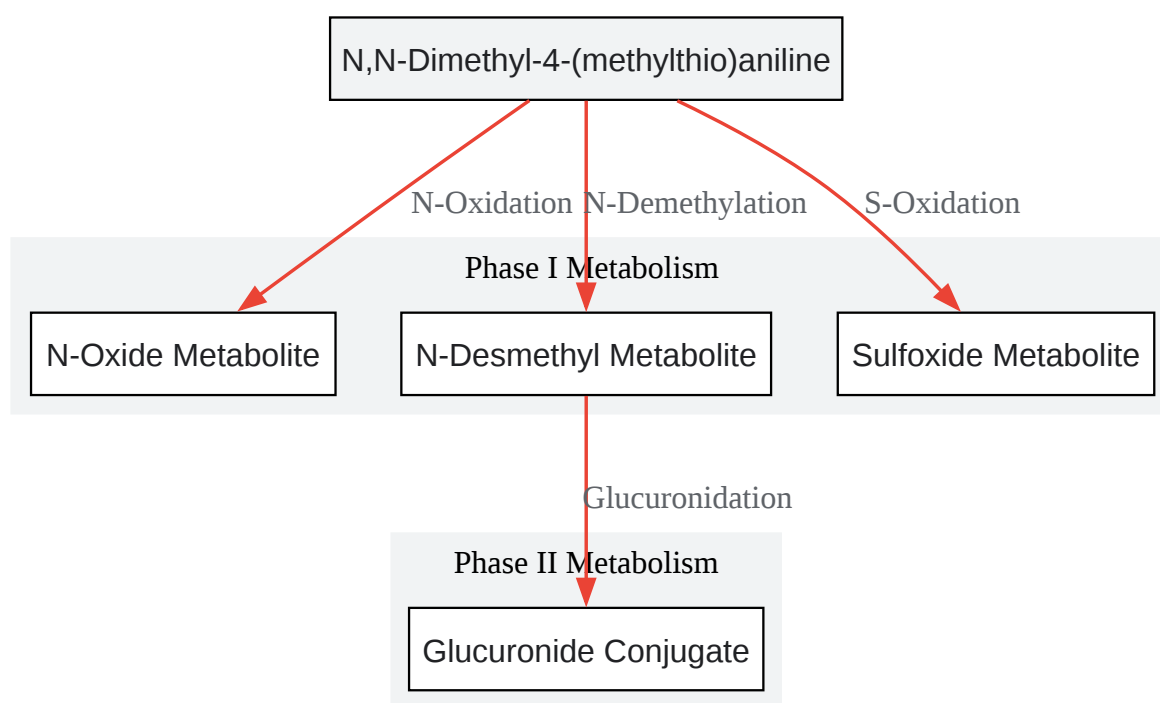
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Workflow for quantitative analysis.

Putative Metabolic Pathways

Specific signaling or metabolic pathways for N,N-Dimethyl-4-(methylthio)aniline are not well-documented. However, based on the metabolism of the structurally related compound N,N-dimethylaniline, a putative metabolic pathway can be proposed. Studies on N,N-dimethylaniline have shown that its metabolism primarily involves N-demethylation and N-oxidation[6][7]. Other potential reactions for similar compounds include glucuronidation and sulfation.[8]

The following diagram illustrates a hypothetical metabolic pathway for N,N-Dimethyl-4-(methylthio)aniline based on these known metabolic reactions of similar aniline compounds.



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Putative metabolic pathway.

Disclaimer: The metabolic pathway shown is hypothetical and based on the metabolism of structurally related compounds. Further experimental validation is required to confirm these pathways for N,N-Dimethyl-4-(methylthio)aniline.

Conclusion

N,N-Dimethyl-4-(methylthio)aniline-d3 is a valuable tool for researchers requiring high precision and accuracy in the quantitative analysis of its non-deuterated analogue. Its properties make it an excellent internal standard for mass spectrometry-based applications. While detailed experimental protocols and specific biological pathway information are limited, the general principles of its use and its likely metabolic fate can be inferred from existing knowledge of similar compounds.

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